3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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Overview
Description
3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine, also known as BTF, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of benzoylphenylurea derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have explored the synthesis of new benzoyl-substituted heterocycles from related bromo derivatives, indicating potential applications in developing new chemical entities for various scientific purposes (Abdelrazek, Ghozlan, & Michael, 2007).
Development of Hybrid Polymers
Studies have reported the synthesis of novel hybrid polymers using substituted phenyl side groups, including thiophenylanilino and furanylanilino backbones. This research suggests applications in materials science, particularly in the development of electroactive films and polymers (Baldwin et al., 2008).
Exploration in Medicinal Chemistry
Research on enantiomeric derivatives related to 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine has shown potential in medicinal chemistry, particularly in the development of antitumor agents. This highlights the compound's relevance in pharmaceutical research (Gao et al., 2015).
Application in Organic Synthesis
Studies have demonstrated the utility of related bromo derivatives in the synthesis of benzimidazoles and other organic compounds, underlining the compound's significance in organic chemistry and synthesis (Lygin & Meijere, 2009).
Potential in Vascular Research
Research has been conducted on derivatives for potential vasodilation properties, suggesting applications in cardiovascular research and drug development (Girgis et al., 2008).
Bromination Studies
Research on the bromination of aromatic amines, including related trifluoromethyl compounds, provides insights into chemical reactions and synthesis processes relevant in organic chemistry (Fox et al., 2003).
Construction of Polycyclic Structures
The construction of thiophene-fused polycyclic structures using bromo derivatives underscores the compound's role in advanced materials synthesis and organic chemistry (Zhang et al., 2020).
Development of Organic Ligands
The synthesis of organic ligands from benzoyl-substituted thiophene derivatives highlights potential applications in coordination chemistry and material science (Kabirifard et al., 2020).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It’s known that the compound undergoes a free radical reaction . In a typical reaction, a bromine atom is lost, leaving behind a radical that interacts with other molecules . This interaction can lead to various changes in the target molecules .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given the diverse biological activities of thiophene derivatives, the effects could range from changes in cell growth and proliferation (in the case of anticancer activity) to alterations in inflammatory responses (in the case of anti-inflammatory activity) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-[2-bromo-4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF3NOS/c16-10-6-7(15(17,18)19)4-5-8(10)13(21)12-9-2-1-3-11(9)22-14(12)20/h4-6H,1-3,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWQMVOPGGYTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=C(C=C(C=C3)C(F)(F)F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine |
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